2-methoxy-N,N-dimethylacetamide

Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name reflecting the acetamide backbone modified by a methoxy group at the 2-position and two methyl substituents on the nitrogen atom. The compound is officially designated as this compound according to the IUPAC naming convention, which clearly indicates the structural arrangement of functional groups.

Several synonymous names exist for this compound in chemical literature and databases. The most commonly encountered alternatives include N,N-dimethyl-2-methoxyacetamide and acetamide, 2-methoxy-N,N-dimethyl-. These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the dimethylamino functionality while others prioritize the acetamide core structure.

The compound is also referenced in chemical databases using various systematic identifiers. ChemSpider identifies it as this compound with the numerical identifier 9301350. PubChem databases contain multiple entries for this compound, reflecting its presence in various chemical collections and research contexts. The European Chemicals Agency database recognizes the compound under the European Community number 867-104-3, providing regulatory identification for European chemical registration purposes.

Additional synonymous designations found in commercial and research literature include variations that emphasize different structural aspects of the molecule. These alternative names demonstrate the compound's recognition across diverse chemical databases and commercial suppliers, ensuring consistent identification across different research and industrial contexts.

Molecular Formula and Weight

The molecular formula of this compound is definitively established as C₅H₁₁NO₂, representing a composition of five carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular composition reflects the fundamental structure comprising an acetamide backbone with additional methoxy and dimethyl substituents that contribute to the compound's unique chemical properties.

The molecular weight calculations consistently demonstrate a value of 117.15 daltons across multiple authoritative sources. More precise measurements indicate values ranging from 117.148 to 117.15 atomic mass units, with the variation reflecting different levels of precision in mass spectrometric determinations. These measurements are crucial for accurate stoichiometric calculations in synthetic and analytical applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂ | PubChem, ChemSpider |

| Molecular Weight | 117.15 g/mol | Advanced ChemBlocks |

| Exact Mass | 117.078979 | ChemSpider |

| Monoisotopic Mass | 117.078979 | ChemSpider |

The exact mass determination of 117.078979 provides high-precision data essential for mass spectrometric identification and analytical verification. This monoisotopic mass represents the theoretical mass calculated using the most abundant isotopes of each constituent element, providing a reference standard for analytical chemistry applications.

Additional molecular descriptors provide comprehensive characterization of the compound's composition. The elemental analysis reveals a carbon content of approximately 51.3%, hydrogen content of 9.5%, nitrogen content of 12.0%, and oxygen content of 27.2%, based on the molecular formula and atomic weights. These percentages are fundamental for combustion analysis and purity determination in analytical chemistry applications.

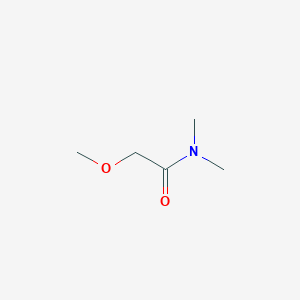

Two-Dimensional Structural Representation

The two-dimensional structural representation of this compound reveals a linear arrangement with distinct functional group positioning that defines its chemical reactivity and physical properties. The canonical Simplified Molecular Input Line Entry System representation is CN(C)C(=O)COC, which provides a standardized textual description of the molecular connectivity. This notation clearly indicates the sequential arrangement of atoms and bonds, starting with the dimethylamino group connected to the carbonyl carbon, followed by the methoxymethyl substituent.

The International Chemical Identifier representation provides a more detailed structural description: InChI=1S/C₅H₁₁NO₂/c1-6(2)5(7)4-8-3/h4H₂,1-3H₃. This standardized format enables precise computer-based chemical structure processing and database searching. The corresponding InChI key DZLUPKIRNOCKJB-UHFFFAOYSA-N serves as a unique molecular identifier for database queries and chemical informatics applications.

The structural framework consists of an acetamide core with the carbonyl group (C=O) serving as the central reactive center. The nitrogen atom bears two methyl substituents, creating a tertiary amide configuration that significantly influences the compound's chemical behavior. The methoxy group (-OCH₃) is attached to the methylene carbon adjacent to the carbonyl, creating a α-methoxyacetamide structure that imparts unique electronic and steric properties.

Detailed analysis of the two-dimensional structure reveals specific bond arrangements that influence molecular reactivity. The amide bond exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This resonance contribution restricts rotation around the carbon-nitrogen bond and influences the compound's conformational preferences. The methoxy substituent introduces additional electronic effects through its electron-donating properties, which can influence both the carbonyl reactivity and the overall molecular stability.

The spatial arrangement of functional groups in the two-dimensional representation indicates potential sites for chemical modification and reaction. The methoxy oxygen atom provides a potential coordination site for metal complexes, while the carbonyl oxygen serves as a hydrogen bond acceptor. The dimethylamino group contributes electron density to the amide system while also providing steric hindrance that affects the approach of reagents to reactive sites.

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals complex structural dynamics influenced by intramolecular interactions, steric effects, and electronic considerations. Computational studies demonstrate that the molecule adopts multiple conformational states in solution, with energy barriers governing the interconversion between different spatial arrangements. The amide bond maintains substantial planarity due to partial double-bond character arising from nitrogen-carbonyl resonance, which restricts rotation and defines the overall molecular geometry.

Theoretical investigations using density functional theory methods indicate that the methoxy group can adopt various orientational configurations relative to the acetamide plane. These conformational preferences are governed by a combination of steric interactions between the methoxy group and the adjacent carbonyl functionality, as well as electronic effects arising from through-space orbital interactions. The energy differences between conformational states are typically modest, suggesting significant conformational flexibility under ambient conditions.

The dimethylamino substituents contribute additional conformational complexity through their rotational freedom around the carbon-nitrogen bonds. However, the amide resonance significantly restricts the rotation around the carbonyl carbon-nitrogen bond, maintaining a predominantly planar arrangement for the central amide functionality. This planarity is crucial for understanding the compound's spectroscopic properties and chemical reactivity patterns.

Molecular dynamics simulations reveal that the methoxy group exhibits preferential orientations that minimize steric clashes while maximizing favorable electrostatic interactions. The methyl group of the methoxy functionality typically adopts positions that avoid close contact with the dimethyl substituents on nitrogen, leading to distinct low-energy conformational families. These conformational preferences directly influence the compound's physical properties, including its dipole moment and intermolecular interaction capabilities.

Advanced computational analysis demonstrates that the compound's three-dimensional structure exhibits significant dipolar character, with the molecular dipole moment primarily determined by the orientation of the carbonyl group relative to the methoxy and dimethylamino substituents. This dipolar nature contributes to the compound's solubility characteristics and its utility in polar solvent systems. The conformational analysis also reveals that hydrogen bonding interactions between the methoxy oxygen and nearby hydrogen atoms can stabilize specific molecular arrangements, influencing the compound's behavior in crystalline and solution phases.

Properties

IUPAC Name |

2-methoxy-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(2)5(7)4-8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLUPKIRNOCKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456041 | |

| Record name | Acetamide, 2-methoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4128-76-1 | |

| Record name | Acetamide, 2-methoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Method Using Methoxyacetic Acid and Acid Chloride Formation

A patented method for preparing 2-methoxy-substituted acetamides involves the following key steps:

- Reactants: Methoxyacetic acid and the corresponding amine (e.g., 2-nitro-5-thiophenylaniline).

- Catalyst: Acid-binding agents to facilitate the reaction.

- Solvent: Nonpolar organic solvents such as n-hexane, cyclohexane, toluene, or xylene derivatives.

-

- Mix methoxyacetic acid and amine in the solvent under acid-binding catalysis.

- Heat the mixture to 65–80 °C.

- Add thionyl chloride dropwise over 2–8 hours to convert the acid to the acid chloride in situ.

- Reflux the reaction mixture for 5–8 hours to complete amide formation.

- Quench excess thionyl chloride by adding water carefully.

- Separate aqueous and organic layers; concentrate the organic layer.

- Induce crystallization by adding a poor-solubility solvent (methanol, ethanol, isopropanol, etc.).

- Filter and dry the product at 65–80 °C for 10–16 hours.

Yields and Purity: The method achieves yields above 93.5% and product purity exceeding 99.8%.

This one-pot approach avoids the generation of phosphorus-containing waste and carcinogenic solvents, making it environmentally friendly and suitable for industrial scale-up.

Analysis of Preparation Methods

| Aspect | Acetic Acid + Dimethylamine Method | One-Pot Methoxyacetic Acid + Thionyl Chloride Method |

|---|---|---|

| Reaction Type | Direct amidation with dehydration | In situ acid chloride formation followed by amidation |

| Temperature | 50–300 °C (neutralization and dehydration stages) | 65–80 °C (reaction), reflux for 5–8 hours |

| Pressure | Up to 70 atm | Atmospheric |

| Catalysts/Additives | Lewis acid catalysts (e.g., metal chlorides) | Acid-binding agents, thionyl chloride |

| Solvent | Often solvent-free or with catalytic additives | Nonpolar organic solvents (hexane, toluene, etc.) |

| Yield | Up to 93% for DMAc | >93.5% for methoxy-substituted amide |

| Purity | High purity DMAc | >99.8% purity |

| Environmental Impact | Requires handling of high pressure and temperature | Avoids phosphorus waste, uses less hazardous solvents |

| Industrial Suitability | Widely adopted industrially | Suitable for industrial production with green chemistry advantages |

Research Findings and Notes

- The acetic acid method for preparing N,N-dimethylacetamide is well-established and favored for its high yield and industrial feasibility.

- The one-pot method involving methoxyacetic acid and thionyl chloride is notable for its environmental benefits and high purity output, which is critical for pharmaceutical and fine chemical applications.

- The use of thionyl chloride replaces more hazardous phosphorus trichloride, reducing toxic by-products and wastewater treatment costs.

- Reaction parameters such as temperature, solvent choice, and reagent addition rates are crucial for optimizing yield and purity.

- Crystallization and drying conditions (temperature 5–25 °C for crystallization, 65–80 °C for drying) significantly affect the final product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,N-dimethylacetamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of acids, the compound can hydrolyze to form methoxyacetic acid and dimethylamine. [ \text{CH}_3\text{OCH}_2\text{CON(CH}_3\text{)}_2 + \text{H}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{OCH}_2\text{COOH} + \text{HN(CH}_3\text{)}_2\text{Cl} ]

Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sulfuric acid.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

Hydrolysis: Methoxyacetic acid and dimethylamine.

Oxidation: N-oxides of this compound.

Substitution: Substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N,N-dimethylacetamide is utilized in various scientific research applications, including:

Chemistry: As a solvent in organic synthesis and catalysis.

Biology: In the preparation of biological samples and as a reagent in biochemical assays.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methoxy-N,N-dimethylacetamide primarily involves its role as a solvent. It facilitates the dissolution of reactants and intermediates, thereby enhancing the rate and efficiency of chemical reactions. The compound interacts with molecular targets through hydrogen bonding and dipole-dipole interactions, stabilizing transition states and intermediates in various pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methoxy-N,N-dimethylacetamide with DMAc and DMF:

Key Observations :

- The methoxy group in this compound reduces its boiling point compared to DMAc and DMF, likely due to lower molecular weight and steric effects.

- Its density is slightly higher than DMAc but comparable to DMF, suggesting similar solvent interactions .

DMAc vs. This compound

- DMAc is a well-documented solvent for cellulose (when mixed with LiCl) , polyimide synthesis , and semiconductor precursor dissolution (e.g., CuBiI₄ in HI-DMAc systems) . However, its use in semiconductor processing often yields low power conversion efficiencies (PCE <1%) .

- Its methoxy group may enhance solubility for specific substrates, though experimental validation is lacking.

DMF vs. This compound

- DMF is a universal solvent for amidation, formylation, and cyclization reactions . Its high polarity and miscibility with water make it ideal for organic synthesis.

- This compound ’s lower boiling point and altered electronic properties (due to the methoxy group) may limit its utility in high-temperature reactions but could offer advantages in low-energy processes.

Thermodynamic and Transport Properties

Studies on binary mixtures provide insights into solvent behavior:

- DMAc exhibits strong interactions with alcohols (e.g., 2-alkanol) and amines, as shown by excess molar volumes and viscosities .

- This compound lacks comparable data, but its methoxy group is expected to reduce hydrogen-bonding capacity relative to DMAc, altering phase behavior in mixtures.

Biological Activity

2-Methoxy-N,N-dimethylacetamide (also known as 2-methoxy-DMA) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₅H₁₁NO₂

- Molecular Weight : 115.15 g/mol

- Boiling Point : 165 °C

The biological activity of 2-methoxy-DMA is attributed to its interaction with various molecular targets. Notably, it has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its antimicrobial effects. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Antimicrobial Properties

Research indicates that 2-methoxy-DMA exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting the integrity of bacterial membranes, which is crucial for maintaining cellular homeostasis.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Membrane disruption |

| Escherichia coli | Moderate inhibition | Enzyme inhibition |

| Candida albicans | Effective antifungal activity | Membrane integrity disruption |

Anticancer Activity

In vitro studies have demonstrated that 2-methoxy-DMA can inhibit the growth of various cancer cell lines. Its anticancer properties are linked to the induction of apoptosis and the inhibition of specific signaling pathways involved in cell proliferation.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound's ability to induce apoptosis in these cells suggests potential therapeutic applications in oncology.

Occupational Exposure Study

A study monitored workers exposed to N,N-dimethylacetamide (DMA), revealing high urinary concentrations of DMA and its metabolite, N-methylacetamide (NMA). The findings indicated significant dermal absorption and highlighted the need for monitoring exposure in industrial settings .

In Vivo Studies

Research has shown that DMA exhibits epigenetic activity by binding to bromodomains, which are involved in regulating gene expression. This interaction may inhibit osteoclastogenesis and inflammation, suggesting potential applications in treating osteoporosis .

Q & A

Basic Questions

Q. What are the established methods for synthesizing 2-methoxy-N,N-dimethylacetamide in a laboratory setting?

- Methodological Answer: The compound is synthesized via acylation of dimethylamine with 2-methoxyacetyl chloride. A typical procedure involves reacting 2-methoxyacetyl chloride with dimethylamine in the presence of a base (e.g., sodium acetate) in acetic acid at controlled temperatures (<20°C). Purification is achieved through recrystallization using ethanol or column chromatography to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer: Use 1H/13C NMR to confirm the methoxy (-OCH₃) and dimethylamide (-N(CH₃)₂) groups. IR spectroscopy identifies the carbonyl stretch (C=O) near 1650 cm⁻¹. Mass spectrometry (MS) verifies the molecular ion peak (m/z ≈ 147). For crystalline samples, X-ray diffraction resolves bond angles and spatial arrangement .

Q. What are the key physicochemical properties of this compound relevant to its use as a solvent?

- Methodological Answer: Analogous to N,N-dimethylacetamide (DMAc), it likely has a high boiling point (~140–160°C), low volatility, and miscibility with polar/nonpolar solvents. The methoxy group increases polarity, enhancing solubility for polymers like cellulose. Measure density (≈0.94 g/cm³) and dielectric constant experimentally for solvent selection .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer: Use nitrile gloves and fume hoods due to risks of dermal absorption. Monitor airborne exposure via gas chromatography. Biomonitoring (e.g., urinary S-(acetamidomethyl)mercapturic acid) is recommended for chronic studies. Follow OSHA guidelines for amide solvent disposal .

Advanced Research Questions

Q. How does the methoxy substituent influence the solvent efficacy of this compound compared to DMAc in polymer dissolution?

- Methodological Answer: The methoxy group enhances hydrogen-bonding capacity, improving cellulose dissolution. Conduct viscometry and light scattering in LiCl-DMAc analog systems. Compare activation energies for polymer dissolution using Arrhenius plots .

Q. What strategies optimize esterification reactions using this compound as a solvent?

- Methodological Answer: Systematically vary catalysts (e.g., p-TsCl vs. pyridine) and temperature (28–70°C). Use DoE (Design of Experiments) to model yield vs. parameters. For cellulose esterification, track acetyl content via FTIR or titration .

Q. How can researchers resolve contradictions in reaction yields under similar conditions?

- Methodological Answer: Perform reproducibility studies with strict humidity control (Karl Fischer titration for solvent dryness). Analyze byproducts via GC-MS/HPLC . Use ANOVA to assess batch-to-batch variability in solvent purity .

Q. What mechanistic insights guide the use of this compound in nucleophilic substitutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.